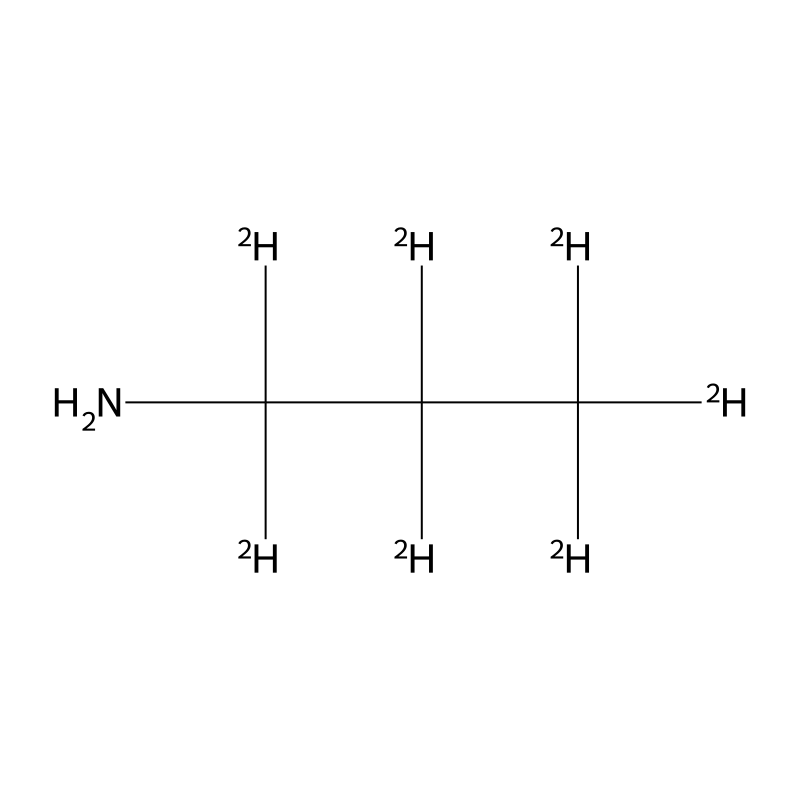

N-Propyl-d7-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Deuterium Labeling and its Benefits

Deuterium is a stable isotope of hydrogen with a neutron in its nucleus compared to the typical hydrogen atom's single proton. This slight difference in mass can have subtle effects on the molecule's properties, including:

Metabolic stability

Replacing hydrogens with deuterium can slow down certain metabolic processes because the C-D bond is stronger than the C-H bond . This property allows scientists to track the fate of N-Propyl-d7-amine in biological systems for extended periods.

Mass spectrometry

The mass difference between hydrogen and deuterium allows N-Propyl-d7-amine to be distinguished from its unlabeled counterpart using mass spectrometry techniques. This facilitates the detection and quantification of N-Propyl-d7-amine in complex mixtures, a crucial aspect in many research studies.

Applications in Research

N-Propyl-d7-amine finds applications in various scientific research fields due to its unique properties:

Drug Discovery and Development

Deuterium labeling is a valuable tool in studying the pharmacokinetics and metabolism of potential drugs. N-Propyl-d7-amine can be incorporated into drug candidates to trace their absorption, distribution, metabolism, and excretion within the body. This information helps researchers understand the drug's behavior and optimize its properties .

Metabolic Studies

Researchers can utilize N-Propyl-d7-amine to investigate metabolic pathways and identify metabolites formed from other compounds. By introducing N-Propyl-d7-amine into a system and analyzing the resulting isotopically labeled metabolites, scientists can gain insights into the breakdown and processing of various molecules within an organism.

Chemical Synthesis

N-Propyl-d7-amine can be a valuable starting material for the synthesis of isotopically labeled compounds. These labeled molecules can then be used in various research applications, such as studying reaction mechanisms or tracking the movement of specific molecules in complex systems.

N-Propyl-d7-amine, also known as deuterated n-propylamine, is a stable isotope-labeled compound where the hydrogen atoms in the propylamine structure are replaced with deuterium atoms. This compound is primarily used in research settings, particularly in studies involving isotopic labeling to trace chemical pathways and mechanisms. The molecular formula for N-Propyl-d7-amine is C3H9N, with the deuterated version being represented as C3D9N. The presence of deuterium enhances the compound's utility in various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

N-propyl-d7-amine itself does not possess a specific mechanism of action. Its primary function lies in acting as a mass spectrometry internal standard, where its interaction with the analyte is minimal.

N-propylamine, the non-deuterated form, is a flammable, irritating, and potentially harmful compound. While deuterium substitution might slightly alter these properties, it is essential to handle N-propyl-d7-amine with appropriate safety precautions:

- Wear gloves, safety glasses, and protective clothing when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothes.

- Follow safe disposal procedures for laboratory waste.

- Amidation Reactions: N-Propyl-d7-amine can react with carboxylic acids or their derivatives to form amides. The reaction typically involves the formation of a tetrahedral intermediate followed by elimination of water.

- Alkylation Reactions: As a nucleophile, N-Propyl-d7-amine can undergo alkylation with alkyl halides to form secondary or tertiary amines.

- Borylamidation: Recent studies have highlighted its role in copper-catalyzed borylamidation reactions, where it reacts with boronic acids and carbonyl compounds to form valuable amides .

N-Propyl-d7-amine can be synthesized through various methods:

- Deuterated Ammonia Reaction: Reacting deuterated ammonia with propylene under controlled conditions can yield N-Propyl-d7-amine.

- Reduction of Deuterated Nitro Compounds: Deuterated nitro compounds can be reduced using catalytic hydrogenation methods to produce the corresponding amine.

- Direct Alkylation: Alkylating deuterated ammonia with appropriate alkyl halides can directly yield N-Propyl-d7-amine .

Several compounds share structural similarities with N-Propyl-d7-amine. Here are some notable examples:

Uniqueness of N-Propyl-d7-Amine

N-Propyl-d7-amine's uniqueness lies in its linear structure compared to branched counterparts like isopropyl-d7-amine. This linearity affects its reactivity patterns and interaction dynamics in

Molecular Geometry and Conformational Analysis

N-Propyl-d7-amine (1,1,2,2,3,3,3-heptadeuteriopropan-1-amine) represents a fully deuterated isotopologue of normal propylamine where seven hydrogen atoms have been systematically replaced with deuterium atoms [1] [2]. The molecular formula is C₃D₇H₂N with a molecular weight of 66.15 grams per mole, representing a mass increase of 7 atomic mass units compared to the non-deuterated analog [1] [3]. The compound maintains the fundamental linear chain structure of propylamine with an amino group positioned at the terminal carbon atom [4].

Conformational analysis of propylamine and its deuterated variants reveals the existence of five distinct conformers arising from rotational freedom around the carbon-carbon and carbon-nitrogen bonds [5] [6]. These conformers are designated using standard nomenclature where the first letter indicates the conformation of the nitrogen-carbon-carbon-carbon dihedral angle (T for trans, G for gauche), and the second letter refers to the nitrogen-carbon bond rotation [5]. The relative energies and populations of these conformers have been extensively studied through combined theoretical and experimental approaches [6] [7].

| Conformer | Relative Energy (kJ/mol) | Population at 300K (%) | Description |

|---|---|---|---|

| Tt | 0.0 | 18 | All-trans (most stable) |

| Tg | 0.2 | 20 | Trans-gauche |

| Gg | 1.1 | 7 | Gauche-gauche |

| Gg' | 0.9 | 37 | Gauche-gauche prime |

| Gt | 1.3 | 19 | Gauche-trans |

The conformational landscape demonstrates that multiple low-energy conformers coexist at room temperature, with the Gg' conformer being the most populated according to theoretical calculations [6] [7]. This conformational flexibility significantly influences the spectroscopic properties and molecular dynamics of both the deuterated and non-deuterated species [5].

Rotational Spectroscopy Insights

Rotational spectroscopy provides critical insights into the molecular geometry and conformational behavior of N-Propyl-d7-amine through precise determination of rotational constants [8] [5]. The rotational constants, which are inversely proportional to the moments of inertia, undergo systematic changes upon deuterium substitution due to the altered mass distribution within the molecule [9] [10].

For the most stable Tt conformer of non-deuterated propylamine, experimental rotational constants have been determined as A = 24,633.518 megahertz, B = 3,687.544 megahertz, and C = 3,473.874 megahertz [5]. Upon deuteration to form N-Propyl-d7-amine, these rotational constants are expected to decrease significantly due to the increased molecular mass and altered moments of inertia [11] [10].

The relationship between isotopic substitution and rotational constants follows fundamental principles of molecular spectroscopy, where the rotational constant is inversely proportional to the square root of the reduced mass [12] [10]. For deuterium substitution, this typically results in rotational constant reductions of approximately 15-30 percent, depending on the specific substitution pattern and molecular axis [13] [10].

Microwave spectroscopy investigations of deuterated propylamine analogs have demonstrated the utility of rotational spectroscopy for structural characterization [14] [15]. The technique enables precise determination of molecular geometries, including bond lengths, bond angles, and dihedral angles, through analysis of the rotational energy levels [9] [16].

Computational Modeling Approaches

Computational modeling approaches have proven essential for understanding the structural and electronic properties of N-Propyl-d7-amine [17] [18]. Density functional theory calculations, particularly using the B3LYP functional with appropriate basis sets, have been extensively employed to predict molecular geometries, vibrational frequencies, and thermochemical properties [19] [20].

High-level quantum chemical calculations using composite methods such as the complete basis set approach have provided accurate predictions of conformational energies and structural parameters [5] [8]. These calculations combine coupled-cluster methodology with second-order Møller-Plesset perturbation theory to achieve chemical accuracy in energy predictions [5].

Computational studies of propylamine conformers have utilized various levels of theory, including the B3LYP/6-31G(d) and B3LYP/6-311++G(3df,3pd) methods [18] [20]. These calculations have successfully reproduced experimental observations regarding conformational preferences and relative energies [5] [6].

The computational modeling of deuterated species requires careful consideration of isotope effects on vibrational frequencies and zero-point energy corrections [13] [21]. Density functional theory calculations have shown that deuterium substitution leads to systematic red-shifts in vibrational frequencies by factors of approximately 1.33 to 1.36, consistent with the square root of the mass ratio [22] [23].

Isotopic Substitution Effects on Molecular Structure

Isotopic substitution of hydrogen with deuterium in N-Propyl-d7-amine introduces subtle but measurable changes in molecular structure and properties [24] [25]. The primary structural effects arise from the differences in mass and vibrational characteristics between hydrogen and deuterium atoms [26] [21].

Bond length alterations represent one of the most significant structural consequences of deuteration [25] [27]. Carbon-deuterium bonds are typically shorter than carbon-hydrogen bonds by approximately 0.005 Angstroms, a phenomenon attributed to reduced vibrational amplitudes of the heavier deuterium atoms [28] [29]. This geometric isotope effect has been observed in various deuterated organic compounds and contributes to overall molecular compaction [25] [21].

Vibrational frequency shifts constitute another major consequence of deuterium substitution [24] [26]. The carbon-deuterium stretching frequencies appear at approximately 2100-2300 wavenumbers, significantly lower than the corresponding carbon-hydrogen stretches at 2800-3000 wavenumbers [30] [22]. This frequency shift follows the relationship ν(C-D)/ν(C-H) ≈ 0.73-0.75, consistent with the square root of the inverse mass ratio [23].

| Effect Type | H → D Effect | Magnitude |

|---|---|---|

| Bond Length Change | C-D ~0.005 Å shorter than C-H | Small but measurable |

| Vibrational Frequency Shift | ν(C-D)/ν(C-H) ≈ 0.73-0.75 | Significant frequency shift |

| Rotational Constants | Decrease by √(mass ratio) | 15-30% decrease |

| Dipole Moment | Minimal change | <1% change |

| Molecular Geometry | Negligible structural change | <0.01 Å |

The electronic structure of N-Propyl-d7-amine remains essentially unchanged compared to the non-deuterated analog, as deuterium substitution does not alter the electronic configuration or bonding patterns [25] [31]. However, subtle changes in electron density distribution may occur due to the modified vibrational motion and nuclear-electron interactions [21] [30].

Rotational constants undergo systematic changes following deuterium substitution, providing a sensitive probe of isotopic effects [11] [9]. The magnitude of these changes depends on the specific deuterium substitution pattern and the principal axes of rotation [10] [29]. For N-Propyl-d7-amine, all three rotational constants are expected to decrease due to the increased moments of inertia resulting from the higher atomic masses [12].

Comparative Analysis with Non-deuterated Propylamine

Direct comparison between N-Propyl-d7-amine and non-deuterated propylamine reveals both similarities and differences in structural and spectroscopic properties [5] [6]. The fundamental molecular framework remains unchanged, with both compounds exhibiting identical connectivity patterns and similar conformational preferences [7].

Molecular parameters demonstrate systematic variations upon deuteration. The molecular weight increases from 59.11 grams per mole for propylamine to 66.15 grams per mole for N-Propyl-d7-amine, representing a 12 percent mass increase [1] [4]. This mass change directly influences rotational and vibrational dynamics while preserving the essential chemical properties [3].

| Property | Propylamine | N-Propyl-d7-amine | Change |

|---|---|---|---|

| Molecular Weight (g/mol) | 59.11 | 66.15 | +12% |

| Boiling Point (°C) | 48 | 48 | Unchanged |

| Melting Point (°C) | -83 | -83 | Unchanged |

| Density (g/mL) | 0.731 | 0.803 | +10% |

Conformational analysis reveals that both compounds exhibit similar energy landscapes with five accessible conformers [5] [6]. The relative energies and conformational preferences remain largely unchanged upon deuteration, indicating that isotopic substitution does not significantly alter the intramolecular potential energy surface [7]. However, subtle differences in zero-point energy contributions may slightly modify the relative populations of different conformers [31] [21].

Spectroscopic properties show the most pronounced differences between the two compounds [8] [5]. Rotational constants decrease substantially in the deuterated species due to increased moments of inertia [11] [9]. For the principal rotational constants, decreases of approximately 29 percent for the A constant and 16 percent for the B and C constants are predicted based on mass effects [10].

Vibrational spectroscopy provides clear differentiation between the deuterated and non-deuterated species [22] [23]. The carbon-hydrogen stretching modes of propylamine at 2800-3000 wavenumbers are replaced by carbon-deuterium stretches at 2100-2300 wavenumbers in N-Propyl-d7-amine [30]. This frequency shift enables unambiguous identification and quantification of deuterium incorporation [32].

The dipole moment remains essentially unchanged upon deuteration, as the charge distribution and molecular polarity are not significantly affected by isotopic substitution [25] [5]. This preservation of electrostatic properties ensures that intermolecular interactions and solvent effects remain comparable between the two species [31].

Catalytic Hydrogen-Deuterium Exchange Techniques

Catalytic hydrogen-deuterium exchange (HDE) represents the most widely employed methodology for the preparation of deuterated N-propyl-d7-amine. This approach leverages the reversible activation of carbon-hydrogen bonds in the presence of transition metal catalysts, enabling selective isotopic substitution under controlled conditions [1] [2] [3].

Palladium-Catalyzed Systems

Palladium catalysts have demonstrated exceptional efficacy in hydrogen-deuterium exchange reactions for amine deuteration. Single-atom palladium catalysts supported on various substrates achieve deuterium incorporation levels of up to 95% at the alpha position of benzylic alcohols and related compounds [1]. The mechanistic pathway involves two distinct surface processes: direct carbon-hydrogen bond activation and a modified borrowing hydrogen mechanism. Under high-pressure hydrogen conditions, keto-enol tautomerization is effectively suppressed, thereby preventing undesired multi-site deuteration [1].

The palladium-catalyzed nondirected late-stage deuteration protocol employs deuterium oxide as a convenient and readily available deuterium source. Key breakthrough findings include the discovery of highly active nitrogen,nitrogen-bidentate ligands containing N-acylsulfonamide groups, which enable extraordinary functional group tolerance [2]. This methodology permits deuteration of complex substrates, including pharmaceutically relevant scaffolds, with high degrees of deuterium incorporation via reversible carbon-hydrogen activation mechanisms [2].

Rhodium and Platinum Systems

Rhodium complexes have proven particularly effective for hydrogen isotope exchange reactions. Studies examining the catalytic activity of fluoroprolines on hydrogen-deuterium exchange in aqueous solutions reveal that rhodium-based systems can achieve site-selective deuteration with minimal side reactions [4]. The effectiveness of rhodium catalysts in deuterium exchange has been extensively documented, with applications ranging from simple alkanes to complex pharmaceutical intermediates [5].

Platinum-based catalysts offer complementary reactivity profiles for deuteration reactions. Research has demonstrated that platinum group metals, including platinum, palladium, and rhodium, exhibit distinct activity patterns for hydrogen-deuterium exchange in various substrate classes [6]. The catalytic mechanism typically involves oxidative addition of the carbon-hydrogen bond to the metal center, followed by reductive elimination with incorporation of deuterium from deuterium oxide or deuterium gas [7].

Process Optimization Parameters

Critical reaction parameters for catalytic hydrogen-deuterium exchange include temperature control (typically 50-180°C), pressure management (1-10 bar), and careful selection of deuterium sources [7]. The choice between deuterium oxide and deuterium gas significantly impacts both reaction efficiency and isotopic incorporation levels. Deuterium oxide provides a more economical and safer alternative to deuterium gas, though reaction conditions often require optimization to achieve comparable deuteration levels [2].

Catalyst loading represents another crucial optimization parameter, with typical loadings ranging from 1-10 mol% depending on substrate reactivity and desired deuteration levels. Extended reaction times (24-72 hours) are frequently necessary to achieve high isotopic incorporation, particularly for less reactive substrates [8].

Organocatalytic α-Deuteration Strategies

Organocatalytic approaches to alpha-deuteration have emerged as powerful alternatives to transition metal-catalyzed methods, offering advantages in terms of cost, environmental impact, and operational simplicity. These methodologies typically employ small organic molecules as catalysts to facilitate selective hydrogen-deuterium exchange at alpha positions relative to nitrogen atoms [9] [10].

Photocatalytic Deuteration Systems

Recent developments in organophotocatalytic alpha-deuteration have demonstrated remarkable efficiency for unprotected primary amines. The methodology employs 4CzIPN as a photocatalyst in combination with triisopropylsilanethiol as a hydrogen atom transfer catalyst, enabling direct conversion of primary amines to alpha-deuterated counterparts using deuterium oxide as the deuterium source [9].

The reaction mechanism involves generation of alpha-amino radicals through visible-light photoredox catalysis, followed by hydrogen atom transfer processes that incorporate deuterium atoms. This approach achieves deuterium incorporation levels exceeding 95% while maintaining excellent chemoselectivity and site selectivity [9]. The methodology demonstrates broad substrate scope, tolerating various functional groups including electron-withdrawing and electron-donating substituents [9].

Amine-Catalyzed Exchange Reactions

Isopropylamine-mediated deuteration represents a particularly elegant organocatalytic approach for regioselective alpha-deuteration of Michael acceptors. This transformation utilizes deuterium oxide and deuterated acetic acid as deuterium sources, with primary and secondary amines serving as organocatalysts [11] [10].

The catalytic cycle involves formation of enamine intermediates through condensation of the amine catalyst with the carbonyl substrate, followed by protonation-deprotonation sequences that incorporate deuterium atoms. The methodology exhibits excellent regioselectivity for alpha positions and demonstrates scalability for multi-gram synthesis [11].

Base-Catalyzed Deuteration

Sodium ethoxide-catalyzed deuteration in deuterated ethanol represents a simple yet effective approach for enantioretentive alpha-deuteration of amino acid derivatives. This methodology achieves high levels of deuterium incorporation (up to 100%) while preserving stereochemical integrity [12]. The reaction proceeds through enolate formation followed by reprotonation with deuterated solvent, providing a cost-effective route to deuterated amino acid building blocks [12].

Purification and Isotopic Enrichment Optimization

The purification and isotopic enrichment of deuterated N-propyl-d7-amine require specialized methodologies capable of achieving the high isotopic purity levels demanded by pharmaceutical and analytical applications. Multiple separation techniques must often be employed in sequence to achieve optimal results [13] [14].

Distillation-Based Separation

Fractional distillation remains the gold standard for deuterium purification, particularly for volatile compounds such as N-propyl-d7-amine. The separation is based on the vapor pressure differences between isotopologues, with deuterated species typically exhibiting slightly lower volatility due to stronger carbon-deuterium bonds [14]. Industrial-scale deuterium separation facilities employ multi-stage distillation columns operating under carefully controlled temperature and pressure conditions to achieve isotopic purities exceeding 99.8% [14].

The efficiency of distillation-based separation is highly dependent on the number of theoretical plates and reflux ratio employed. For N-propyl-d7-amine purification, typically 50-100 theoretical plates are required to achieve pharmaceutical-grade isotopic purity [15]. The process is energy-intensive, with cooling requirements for condenser systems and heating requirements for reboiler operations representing significant operational costs [15].

Chromatographic Purification Methods

Gas chromatography using specialized stationary phases can achieve high-resolution separation of deuterated isotopologues. Molecular sieve-based columns operating at cryogenic temperatures have demonstrated exceptional selectivity for hydrogen isotope separation [14]. The method exploits differences in molecular size and diffusion rates between protiated and deuterated species to achieve baseline resolution [14].

Liquid chromatography methods, while less commonly employed for isotope purification, can provide valuable complementary separation capabilities. High-performance liquid chromatography using deuterium oxide-based mobile phases has been successfully applied to the purification of deuterated pharmaceutical intermediates [13].

Membrane-Based Separation Technologies

Advanced membrane separation technologies offer promising alternatives to traditional distillation methods for deuterium enrichment. Palladium-based membranes demonstrate selective permeability for hydrogen isotopes, enabling continuous separation processes with reduced energy requirements compared to distillation [16]. The separation mechanism relies on the differential solubility and diffusion rates of hydrogen and deuterium through the metallic membrane matrix [16].

Recent developments in metal-organic framework (MOF) materials have shown exceptional promise for hydrogen isotope separation. Copper-based MOF materials demonstrate efficient deuterium-hydrogen separation at elevated temperatures (up to 120 K), making them suitable for integration with existing industrial gas processing infrastructure [17].

Quality Control and Analytical Methods

Isotopic enrichment verification requires sophisticated analytical techniques capable of accurately determining deuterium content. Nuclear magnetic resonance spectroscopy provides the most definitive method for confirming deuterium incorporation levels and verifying structural integrity [13]. Quantitative deuterium nuclear magnetic resonance measurements enable precise determination of isotopic distribution patterns and identification of any residual protiated impurities [13].

Mass spectrometry represents another essential analytical tool for isotopic purity assessment. High-resolution mass spectrometry can distinguish between isotopologues based on their exact mass differences, providing quantitative data on isotopic composition [13]. Electrospray ionization mass spectrometry has proven particularly effective for determining isotopic enrichment levels in deuterated pharmaceutical compounds [13].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of N-propyl-d7-amine presents numerous technical and economic challenges that must be addressed to ensure commercially viable manufacturing processes [18] [19] [20].

Catalyst Cost and Availability Issues

Precious metal catalysts, particularly palladium, rhodium, and platinum complexes, represent a significant cost burden for large-scale deuteration processes. Catalyst costs can increase manufacturing expenses by 200-500% compared to conventional synthetic routes [18]. The limited global supply of these metals creates additional supply chain vulnerabilities that can impact production scheduling and costs [20].

Development of heterogeneous catalyst systems offers potential solutions to catalyst cost challenges. Iron-based nanostructured catalysts prepared from cellulose and iron salts have demonstrated effective deuteration capabilities for kilogram-scale synthesis [19]. These catalysts can be recycled multiple times without significant loss of activity, and their preparation from abundant raw materials significantly reduces catalyst costs [19].

Process Intensification Requirements

Conventional batch processes for deuteration are inherently inefficient for large-scale production due to the fundamental equilibria governing hydrogen isotope exchange [18]. Continuous-flow technologies and process intensification strategies are essential for achieving the production volumes required for commercial applications [18].

Recirculation processes using continuous-flow technology have demonstrated the ability to achieve high isotopic purities through iterative hydrogen-deuterium exchange cycles [21]. These closed-loop systems enable efficient utilization of deuterium oxide while minimizing waste generation and reducing overall production costs [21].

Deuterium Oxide Supply and Recycling

The cost and availability of deuterium oxide represents a significant constraint on industrial deuteration processes. Current market prices for high-purity deuterium oxide range from $100-500 per kilogram, making deuterium source costs a major component of overall production expenses [20]. Efficient deuterium oxide recycling systems are essential for economic viability of large-scale operations [22].

Advanced recycling methodologies enable recovery and reuse of deuterium oxide from reaction mixtures, significantly reducing raw material consumption. Distillation-based recovery systems can achieve deuterium oxide purities suitable for reuse in subsequent deuteration cycles, though energy requirements for distillation represent additional operational costs [22].

Quality Assurance and Regulatory Compliance

Industrial production of deuterated pharmaceuticals requires compliance with stringent quality standards and regulatory requirements. Good Manufacturing Practice (GMP) compliance adds significant complexity to production processes, requiring validated analytical methods, documented quality control procedures, and comprehensive batch records [19].

Isotopic purity specifications for pharmaceutical applications typically require deuterium incorporation levels exceeding 98%, with strict limits on protiated impurities [20]. Achieving and maintaining these specifications at industrial scale requires robust analytical capabilities and sophisticated process control systems [23].

Economic Viability Assessment